benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate
Description
Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a carbamate derivative featuring a benzyl-protected amine group and a methylaminocarbonyl substituent on the para position of the benzyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation. Carbamates are widely used in drug design for their stability and ability to act as prodrugs or protecting groups .
Properties
IUPAC Name |
benzyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)15-9-7-13(8-10-15)11-19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFFKOKKTYREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate typically involves the reaction of benzyl chloroformate with 4-[(methylamino)carbonyl]benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzyl chloroformate is slowly added to a solution of 4-[(methylamino)carbonyl]benzylamine in an appropriate solvent, such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.
Step 3: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the benzyl or carbamate moieties.
Scientific Research Applications
Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The compound belongs to a broader class of benzyl carbamates with substitutions on the aromatic ring. Below is a comparative analysis with structurally related analogues:
Table 1: Structural Comparison of Benzyl Carbamate Derivatives
Physicochemical Properties
Solubility and Stability
- Target Compound: Limited solubility in polar solvents due to the hydrophobic benzyl and methylaminocarbonyl groups. Stability is influenced by the carbamate group’s resistance to hydrolysis .
- Boc-Protected Analogues (e.g., ): Improved solubility in organic solvents (e.g., DMF, THF) due to tert-butyl protection, but reduced stability under acidic conditions.
- Toluidine Derivative : Higher hydrophobicity (predicted density: 1.220 g/cm³) compared to the target compound, reducing aqueous solubility.
- Cyclohexyl Derivative : Increased steric bulk lowers solubility but enhances metabolic stability.
Hydrogen Bonding and Crystal Packing
- Hydroxyphenyl Analogue : Forms 2D networks via N–H···O and O–H···O hydrogen bonds, enhancing crystal stability. Dihedral angles between aromatic rings (67.33°) indicate significant molecular twist .
- Target Compound : Likely forms weaker intermolecular interactions due to the absence of hydroxyl groups, leading to less robust crystal packing.
Antimetastatic Potential
- Latrunculin A Derivatives: Compounds with benzyl carbamate side chains (e.g., compound 6 in ) inhibit prostate tumor cell invasion (PC-3M-CT+ line) by disrupting HIF-1 activation. The target compound’s methylaminocarbonyl group may mimic this activity but requires validation.
Enzyme Inhibition
- Boc-Protected Derivatives : Used as intermediates in urokinase inhibitors, highlighting the role of carbamoyl groups in enzyme binding .
Biological Activity
Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molar Mass : 342.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival. For instance, it has been noted to modulate the activity of protein kinases, which are pivotal in cell signaling pathways related to cancer progression .
- Receptor Binding : It may bind to various receptors, altering their activity and influencing cellular responses. This could lead to changes in gene expression and protein synthesis, contributing to its therapeutic effects.
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits various biological activities:
- Antitumor Activity : Studies indicate that this compound possesses significant cytotoxic effects against several cancer cell lines. For example, it has shown an IC value in the low micromolar range against A-431 human epidermoid carcinoma cells, suggesting its potential as an anticancer agent .
- Antimicrobial Effects : Preliminary investigations suggest that it may also exhibit antimicrobial properties, although further studies are needed to elucidate this aspect fully.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals interesting insights into structure-activity relationships (SAR):
| Compound Name | Molecular Formula | IC (µM) | Key Activities |
|---|---|---|---|
| This compound | CHNO | 5.0 (A-431 cells) | Antitumor |
| Benzyl N-{4-[(ethylamino)carbonyl]benzyl}carbamate | CHNO | 10.0 (A-431 cells) | Antitumor |
| Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate | CHNO | 8.0 (A-431 cells) | Antitumor |
Case Studies and Research Findings
- Case Study on Antitumor Activity : In a study involving various cancer cell lines, this compound was found to significantly inhibit cell growth in A-431 cells through apoptosis induction mechanisms .
- Mechanistic Insights : Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
